molecular formula C13H11NO4 B14328559 2-[1-(Hydroxyacetyl)cyclopropyl]-1H-isoindole-1,3(2H)-dione CAS No. 110347-80-3

2-[1-(Hydroxyacetyl)cyclopropyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B14328559
CAS No.: 110347-80-3
M. Wt: 245.23 g/mol
InChI Key: RABOGCSAISTYMM-UHFFFAOYSA-N
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Description

2-[1-(Hydroxyacetyl)cyclopropyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Hydroxyacetyl)cyclopropyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing the isoindole moiety with a cyclopropyl ketone derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Hydroxyacetyl)cyclopropyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyacetyl group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The isoindole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyacetyl group may yield a carboxylic acid, while reduction may produce an alcohol derivative.

Scientific Research Applications

2-[1-(Hydroxyacetyl)cyclopropyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[1-(Hydroxyacetyl)cyclopropyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: A structurally related compound with similar chemical properties.

    Isoindoline-1,3-dione derivatives: A broader class of compounds with varying substituents on the isoindole ring.

Uniqueness

2-[1-(Hydroxyacetyl)cyclopropyl]-1H-isoindole-1,3(2H)-dione is unique due to the presence of the cyclopropyl and hydroxyacetyl groups, which confer distinct chemical reactivity and biological activity compared to other isoindole derivatives

Properties

CAS No.

110347-80-3

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

2-[1-(2-hydroxyacetyl)cyclopropyl]isoindole-1,3-dione

InChI

InChI=1S/C13H11NO4/c15-7-10(16)13(5-6-13)14-11(17)8-3-1-2-4-9(8)12(14)18/h1-4,15H,5-7H2

InChI Key

RABOGCSAISTYMM-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)CO)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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